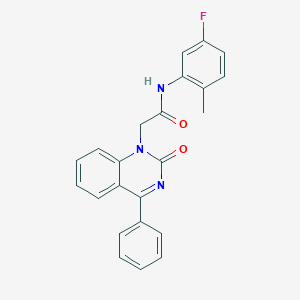

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar quinazolinone derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, Paper describes the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines by reacting ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines. Similarly, Paper reports the synthesis of a related compound through Sonogashira cross-coupling. These methods could potentially be adapted for the synthesis of "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as mentioned in Papers and . These techniques help in determining the structural integrity and purity of the synthesized compounds. Theoretical calculations, such as DFT, can also be used to predict vibrational wavenumbers and compare them with experimental values, as demonstrated in Paper .

Chemical Reactions Analysis

The reactivity of quinazolinone derivatives can be influenced by structural effects, as studied in Paper . The presence of different substituents on the quinazolinone core can affect the compound's reactivity towards various reagents and conditions, which is crucial for further chemical modifications or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are important for their practical applications. Theoretical studies, like those in Paper , can provide insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are related to the compound's reactivity and potential as a drug candidate.

Relevant Case Studies

While the provided papers do not directly discuss "N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide," they do provide case studies of similar compounds. For example, Paper explores the potential anti-cancer activity of quinazolinone derivatives as inhibitors for methionine synthase, which is over-expressed in certain tumor cells. Paper investigates the inhibitory activity of a quinazolinone derivative against the BRCA2 complex, suggesting its potential use in cancer therapy. These studies could serve as a basis for investigating the biological activities of the compound .

科学的研究の応用

Antimicrobial and Antitumor Activities

Antimicrobial Properties : Novel oxazolidinone analogs, including compounds with structural similarities to N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, without rapid resistance development (Zurenko et al., 1996).

Antitumor Potential : The compound's structure has been incorporated into novel designs targeting antitumor activity. For instance, sulfonamide derivatives containing the quinazolinone moiety have been synthesized and shown to exhibit cytotoxic activities against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, suggesting their potential as cancer therapeutic agents (Ghorab et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

VEGFR-2 and EGFR Tyrosine Kinases Inhibition : Quinazolinone-based derivatives have been synthesized and evaluated as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, demonstrating potent cytotoxic activity against cancer cell lines and highlighting their potential in cancer therapy (Riadi et al., 2021).

Binding Characteristics for Peripheral Benzodiazepine Receptors : Studies have also investigated the binding characteristics of related compounds to peripheral benzodiazepine receptors, showcasing the utility of these molecules in understanding receptor interactions and potentially guiding the development of new therapeutic agents (Chaki et al., 1999).

Structural and Chemical Properties

- Polymorphism Studies : Research on compounds within this chemical family has included investigations into their polymorphic forms, contributing to the understanding of their physicochemical properties and implications for drug formulation and stability (Maccaroni et al., 2008).

特性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEFVOJICDXKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)

![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)